![molecular formula C14H14N6S B1231751 2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1,2,4-triazol-3-yl]thio]acetonitrile](/img/structure/B1231751.png)
2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1,2,4-triazol-3-yl]thio]acetonitrile
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Overview
Description
2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1,2,4-triazol-3-yl]thio]acetonitrile is a member of benzimidazoles.
Scientific Research Applications
Synthesis and Chemical Properties
Chemoselective Reduction : A study by Sadhu, Reddy, & Dubey (2016) described the chemoselective reduction of a related compound, showing the unexpected selective reduction of the double bond in certain conditions.
Creation of Derivatives : Research by Hamdy, Abdel‐Aziz, Farag, & Fakhr (2007) focused on creating various derivatives based on a similar benzimidazole moiety, highlighting the versatility of such compounds in synthesizing diverse chemical structures.
Antimicrobial and Biological Activities
Antimicrobial Effects : A study by Bassyouni et al. (2012) investigated novel compounds containing benzimidazole derivatives and found them effective against various bacterial strains, indicating potential antimicrobial applications.
Antibacterial Activity : Tien et al. (2016) researched derivatives of 2-methylbenzimidazole, demonstrating their antibacterial activity against various microorganisms, suggesting potential use in treating bacterial infections.
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : A study by Yadav, Behera, Kumar, & Sinha (2013) found that certain benzimidazole derivatives can act as corrosion inhibitors for mild steel, indicating their utility in industrial applications.
Antiviral Activity
Anti-Helicobacter pylori Agents : Research by Kühler et al. (2002) demonstrated the antibacterial potency of certain benzimidazole derivatives against Helicobacter pylori, suggesting their potential as therapeutic agents.
Anti-tubercular and Antimicrobial Activities : Maste, Jeyarani, Kalekar, & Bhat (2011) synthesized benzimidazole acetic acid derivatives and found them effective against tuberculosis and other microbial infections.
Fluorescent Properties
- Fluorescent Whitening Agents : A study by Rangnekar & Rajadhyaksha (1986) on oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives explored their potential as fluorescent whitening agents, indicating applications in textile industries.
properties
Molecular Formula |
C14H14N6S |
---|---|
Molecular Weight |
298.37 g/mol |
IUPAC Name |
2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetonitrile |
InChI |
InChI=1S/C14H14N6S/c1-20-13(18-19-14(20)21-9-8-15)7-6-12-16-10-4-2-3-5-11(10)17-12/h2-5H,6-7,9H2,1H3,(H,16,17) |
InChI Key |
FEHWORQCIIAXDF-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC#N)CCC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
CN1C(=NN=C1SCC#N)CCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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